
3-(chloromethyl)-N-cyclopentylbenzamide
Übersicht
Beschreibung
The compound “3-(chloromethyl)-N-cyclopentylbenzamide” likely contains a benzamide group attached to a cyclopentyl group via a chloromethyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzamide core with a chloromethyl group at the 3-position, and a cyclopentyl group attached to the nitrogen of the amide group .Chemical Reactions Analysis
The chloromethyl group in “this compound” could potentially undergo various reactions, such as substitution reactions . The benzamide part of the molecule could also participate in various reactions typical for amides and aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure . Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Dihydroisoquinolinones and Isobenzofuranones
- Cascade Arylchloromethylation : A study by Pan et al. (2020) describes a radical chloromethylation/arylation of N-allylbenzamide, which is a method to access dichloromethylated dihydroisoquinolinones. This process involves the direct functionalization of both sp3 and sp2 C-H bonds in different reactants (Pan et al., 2020).
- Copper(II)chloride-mediated Cyclization : Jithunsa et al. (2011) developed a regioselective intramolecular cyclization/halogenation reaction of N-alkoxy-o-alkynylbenzamides, leading to the formation of 3-(chloromethylene)isobenzofuran-1-ones (Jithunsa et al., 2011).
2. HIV-1 Protease and Reverse Transcriptase Inhibitors
- Synthesis of Coumarin Derivatives : Olomola et al. (2010) synthesized 3-(chloromethyl)coumarins for potential use as dual-action HIV-1 protease and non-nucleoside reverse transcriptase inhibitors (Olomola et al., 2010).
3. Chemical Synthesis and Environmental Applications
- Synthesis of Bifenthrin Intermediates : Zhang et al. (2019) described a more environmentally friendly and efficient synthesis process for 3-(chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate in the production of the insecticide bifenthrin (Zhang et al., 2019).
4. Cancer Research and Therapeutics
- Autophagy and Apoptosis in Cancer Cells : Perdigão et al. (2017) explored N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) and found it to induce apoptosis and autophagy in cancer cells without affecting normal cells (Perdigão et al., 2017).
5. Molecular Docking and Drug Design
- Vibrational Spectra and Molecular Docking : Govindammal and Prasath (2020) used Cyclophosphamide, chemically related to the class of chloromethyl compounds, to study its anti-cancer properties and conducted molecular docking studies for potential anti-lung cancer applications (Govindammal & Prasath, 2020).
Zukünftige Richtungen
The future research directions for “3-(chloromethyl)-N-cyclopentylbenzamide” would likely depend on its potential applications. If it shows biological activity, it could be studied further as a potential pharmaceutical . If it has interesting chemical reactivity, it could be used in the synthesis of other compounds .
Wirkmechanismus
Mode of Action
The presence of a chloromethyl group might suggest that it could potentially undergo reactions with nucleophilic sites on target proteins or enzymes .
Biochemical Pathways
Without knowledge of the specific targets of 3-(chloromethyl)-N-cyclopentylbenzamide, it is challenging to accurately summarize the affected biochemical pathways and their downstream effects .
Pharmacokinetics
It was found to have a slower onset of action and longer elimination time from the body compared to acetylsalicylic acid . This might suggest that this compound could have similar pharmacokinetic properties, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information about its targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could potentially affect its reactivity and interactions with target proteins or enzymes . .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-N-cyclopentylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-10-4-3-5-11(8-10)13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLRUDMDYATWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)
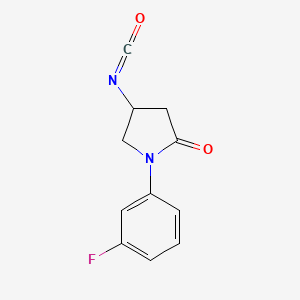


![hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B1461971.png)
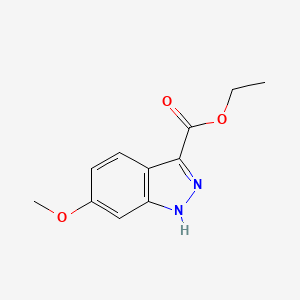

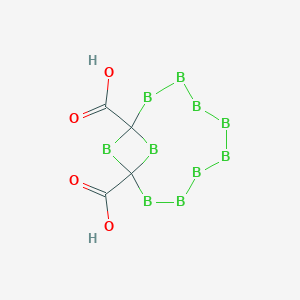
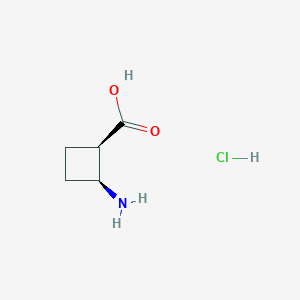
![{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1461977.png)
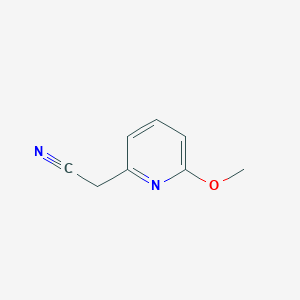
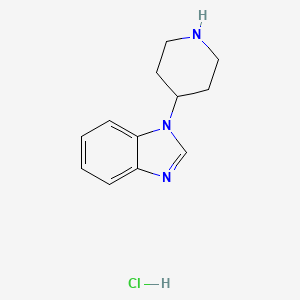
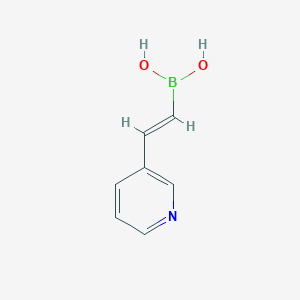
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1461981.png)
